Home > Products > Screening Compounds P2787 > (S)-Fingolimod Vinylphosphonate
(S)-Fingolimod Vinylphosphonate -

(S)-Fingolimod Vinylphosphonate

Catalog Number: EVT-10966821
CAS Number:
Molecular Formula: C20H34NO4P
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Fingolimod Vinylphosphonate, a structural analogue of sphingosine, is a significant compound in pharmacology due to its immunomodulatory properties. It is primarily recognized as an inhibitor of sphingosine kinase 1 and has been studied for its potential applications in cancer treatment and other therapeutic areas. This compound is derived from Fingolimod, which is known commercially as Gilenya, and has been approved for the treatment of multiple sclerosis.

Source

(S)-Fingolimod Vinylphosphonate is synthesized from Fingolimod through various chemical modifications. The original compound, Fingolimod, was developed as an orally active drug that alters lymphocyte trafficking by acting on sphingosine-1-phosphate receptors. Research has focused on synthesizing analogues like (S)-Fingolimod Vinylphosphonate to explore their biological activities and therapeutic potentials in cancer and other diseases .

Classification

This compound is classified as a phosphonate derivative and a sphingosine analogue. It falls within the category of small molecule inhibitors that target sphingosine kinases, specifically sphingosine kinase 1, which plays a crucial role in regulating cell survival and apoptosis .

Synthesis Analysis

Methods

The synthesis of (S)-Fingolimod Vinylphosphonate involves several key steps, including:

  • B-alkyl Suzuki Coupling: This method is utilized to introduce the vinylphosphonate group into the structure. It allows for the formation of carbon-carbon bonds, which are essential for constructing the complex molecular architecture of the compound.
  • Modification of Amino Groups: The replacement of the amino group in (S)-Fingolimod with an azido group significantly alters its biological activity from an inhibitor to an activator of sphingosine kinase 1 at low concentrations .

Technical Details

The synthetic route typically includes the following stages:

  1. Preparation of Starting Materials: The synthesis begins with commercially available sphingosine derivatives.
  2. Coupling Reactions: The B-alkyl Suzuki coupling is performed under controlled conditions to ensure high yields.
  3. Purification: The final product is purified using chromatographic techniques to isolate (S)-Fingolimod Vinylphosphonate from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of (S)-Fingolimod Vinylphosphonate can be described as follows:

  • Core Structure: It retains the sphingosine backbone characteristic of Fingolimod but incorporates a vinylphosphonate moiety that enhances its stability and biological activity.
  • Functional Groups: Key functional groups include a phosphonate group, which plays a critical role in its interaction with sphingosine kinases.

Data

The molecular formula for (S)-Fingolimod Vinylphosphonate is C19_{19}H36_{36}N2_{2}O4_{4}P, with specific stereochemistry contributing to its function as an inhibitor .

Chemical Reactions Analysis

Reactions

(S)-Fingolimod Vinylphosphonate primarily acts as an uncompetitive inhibitor of sphingosine kinase 1. This means that it binds to the enzyme-substrate complex rather than the free enzyme, thus inhibiting its activity without competing with the substrate directly .

Technical Details

  • Inhibition Mechanism: The compound's binding alters the conformation of the enzyme, leading to decreased catalytic efficiency.
  • Structure-Activity Relationship Studies: Research indicates that minor modifications in the structure can lead to significant changes in biological activity, highlighting the importance of specific functional groups in mediating interactions with target enzymes .
Mechanism of Action

Process

The mechanism through which (S)-Fingolimod Vinylphosphonate exerts its effects involves:

  1. Inhibition of Sphingosine Kinase 1: By binding to this enzyme, it prevents the phosphorylation of sphingosine into sphingosine-1-phosphate, a potent signaling molecule involved in cell survival and proliferation.
  2. Impact on Cell Signaling: The inhibition leads to altered signaling pathways that can promote apoptosis in cancer cells and modulate immune responses .

Data

Research indicates that at concentrations around 50 µM, (S)-Fingolimod Vinylphosphonate can inhibit sphingosine kinase 1 activity by approximately 62.7% .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but less soluble in water.

Chemical Properties

  • Stability: The vinylphosphonate moiety enhances metabolic stability compared to its parent compound.
  • Reactivity: Exhibits reactivity typical of phosphonates, allowing for further derivatization if needed.
Applications

Scientific Uses

(S)-Fingolimod Vinylphosphonate has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit sphingosine kinase 1, it may be used as part of therapeutic strategies targeting various cancers where this enzyme is overexpressed .
  • Immunomodulation: Its effects on lymphocyte trafficking make it a candidate for treating autoimmune diseases beyond multiple sclerosis.

Research continues to explore its full therapeutic potential and mechanisms within various biological contexts .

Synthetic Chemistry and Structural Optimization

Enantioselective Synthetic Routes for Vinylphosphonate Analogues

The synthesis of (S)-Fingolimod vinylphosphonate (chemical name: (S)-FTY720 vinylphosphonate) demands precise enantiocontrol to preserve its bioactivity. The most efficient route employs a B-alkyl Suzuki-Miyaura cross-coupling as a pivotal step, significantly improving upon earlier methods. This approach commences with Wittig methylenation of commercially available aldehyde 8, yielding terminal alkene 9. Subsequent hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) and palladium-catalyzed coupling with (2-iodoallyloxy)(tert-butyl)dimethylsilane (10) furnishes intermediate 11. Critical process optimization revealed that sequential addition of aqueous NaOH and Pd(dppf)Cl₂·CH₂Cl₂—separated by a 30-minute interval—prevents catalyst poisoning and elevates yields to 66% over four steps [1].

Sharpless asymmetric epoxidation (SAE) introduces the requisite chirality. Allylic alcohol 12 undergoes epoxidation using substoichiometric Ti(O-i-Pr)₄ (0.55 equiv) with diethyl-D-tartrate, delivering epoxy alcohol 13 in 74% yield and >20:1 enantiomeric ratio (er). Notably, catalytic SAE (10 mol% Ti) mitigates isopropoxide-mediated epoxide-opening side reactions [1]. Dess-Martin oxidation then converts 13 to aldehyde 14, setting the stage for Horner-Wadsworth-Emmons (HWE) olefination. Employing tetramethyl methylenediphosphonate ensures exceptional E-selectivity (E/Z >25:1) for vinylphosphonate 15, overcoming the poor selectivity observed with smaller phosphonoacetates [1].

Table 1: Key Steps in the Optimized Synthesis of (S)-Fingolimod Vinylphosphonate

StepReactionKey Reagent/ConditionYieldStereoselectivity
Allylic CouplingB-alkyl Suzuki-MiyauraPd(dppf)Cl₂, NaOH (sequential addition)66% (4 steps)N/A
Chirality IntroductionSharpless Asymmetric EpoxidationTi(O-i-Pr)₄, (+)-DET, t-BuOOH74%>20:1 er
Vinylphosphonate FormationHWE OlefinationTetramethyl methylenediphosphonate94%E/Z >25:1
Final FunctionalizationRegioselective AzidolysisNaN₃/NH₄Cl or Ti(O-i-Pr)₂(N₃)₂68-72%δ- vs γ-selectivity

Final functionalization exploits regioselective epoxide ring-opening. Treatment of 15 with NaN₃/NH₄Cl in ethanol affords δ-azido isomer 17 (68% yield), whereas Ti(O-i-Pr)₂(N₃)₂ favors γ-azido isomer 17—demonstrating reagent-dependent regiocontrol. Reduction of the azide (SnCl₂ in 95% MeOH) and phosphonate deprotection yield the target molecule in 19% overall yield from aldehyde 8 [1].

Structure-Activity Relationship (SAR) of S1PR Modulators

The vinylphosphonate headgroup is the cornerstone of (S)-Fingolimod vinylphosphonate's unique pharmacology. Unlike fingolimod phosphate (which activates S1P receptors), the hydrolytically stable C=P bond confers allosteric inhibition of sphingosine kinase 1 (SK1). SAR studies reveal that replacing the phosphate with vinylphosphonate shifts the mechanism from receptor agonism to enzyme inhibition. Crucially, substituting the amino group with an azido moiety converts the compound into an SK1 activator at low micromolar concentrations, highlighting the amine's role in stabilizing the inhibitory conformation [1] [5].

Phosphonate vs. carboxylate bioisosterism profoundly impacts activity. Analog 6, featuring a vinyl carboxylate headgroup, shows diminished SK1 inhibition compared to the vinylphosphonate analogue. This stems from reduced anionic charge density and altered geometry, weakening interactions with the SK1 allosteric site. Similarly, constraining the headgroup via δ-lactone formation (compound 7) abolishes inhibition, underscoring the necessity for conformational flexibility [1].

Alkyl chain modifications influence membrane partitioning and target engagement. Shortening the octylphenyl chain reduces cellular potency, while branching near the phenyl ring impairs SK1 binding. Molecular modeling confirms the allosteric binding site in SK1 requires stabilization of the enzyme-sphingosine complex. (S)-Vinylphosphonate binds this site, enhancing autoinhibition by locking SK1 in an inactive oligomeric state. Conversely, fluorinated analogues (e.g., 3 and 4) retain inhibitory activity but exhibit altered logP values, affecting cellular uptake [1] [5].

Table 2: SAR of Key (S)-Fingolimod Vinylphosphonate Analogues

Modification SiteStructural ChangeBiological EffectProposed Mechanism
Polar HeadgroupPhosphate → VinylphosphonateSK1 allosteric inhibitionMetabolic stability; high-affinity allosteric binding
Amino → AzidoConverts to SK1 activatorLoss of cationic charge disrupts autoinhibition
Vinylphosphonate → CarboxylateReduced SK1 inhibitionWeaker anionic charge; suboptimal geometry
Linker RegionFree chain → δ-LactoneLoss of activityRestricted headgroup mobility
Hydrophobic TailLinear C8 chain → BranchedDecreased cellular potencyImpaired membrane insertion/SK1 docking
Fluorination at C3Retains inhibition; altered logPEnhanced metabolic resistance; modified lipophilicity

Biostability and Metabolic Resistance Strategies

The vinylphosphonate moiety is central to resisting enzymatic degradation. Unlike fingolimod phosphate—which is rapidly dephosphorylated by lipid phosphate phosphatases (LPP1a/LPP3) and sphingosine-1-phosphate phosphatase (SPP1)—the hydrolytically stable C=P bond prevents dephosphorylation. This confers prolonged in vivo half-life and sustained SK1 inhibition [4] [1].

Blocking oxidative metabolism involves strategic fluorination. Cytochrome P450 4F2 (CYP4F2) readily oxidizes the terminal carbon of fingolimod’s octyl chain, forming inactive carboxylic acids. Introducing a 3-fluorine atom (analogue 4) sterically hinders CYP access, reducing oxidation. Alternatively, replacing the para-alkylphenyl ring with heterocyclic bioisosteres (e.g., benzothiazole) diversifies metabolic pathways while maintaining lipophilicity [1] [8].

Amide-based backbone modifications further enhance stability. Incorporating phenylamide linkages (e.g., compound 7) impedes ceramide synthase-mediated metabolism, which ordinarily converts fingolimod to inactive ceramides. In vitro microsomal assays confirm a 2.3-fold increase in half-life for amide derivatives versus alkyl chain analogues [6]. These innovations collectively address the major metabolic vulnerabilities of sphingolipid-based therapeutics, positioning (S)-vinylphosphonate derivatives as metabolically resilient SK1 inhibitors.

Properties

Product Name

(S)-Fingolimod Vinylphosphonate

IUPAC Name

[(E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid

Molecular Formula

C20H34NO4P

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m0/s1

InChI Key

YWQUROWPKWKDNA-APHAIJBRSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(/C=C/P(=O)(O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.